molecular formula C26H27N3O3S B11420549 N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B11420549
M. Wt: 461.6 g/mol
InChI Key: UCOLQOPEOVJXIQ-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a heterocyclic compound featuring a benzothieno[3,2-d]pyrimidine core fused with a thiophene ring and substituted with a 4-ethylphenyl group at position 3 and an N-cyclohexylacetamide moiety at position 2. This structure confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or enzyme modulation.

Properties

Molecular Formula

C26H27N3O3S

Molecular Weight

461.6 g/mol

IUPAC Name

N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C26H27N3O3S/c1-2-17-12-14-19(15-13-17)29-25(31)24-23(20-10-6-7-11-21(20)33-24)28(26(29)32)16-22(30)27-18-8-4-3-5-9-18/h6-7,10-15,18H,2-5,8-9,16H2,1H3,(H,27,30)

InChI Key

UCOLQOPEOVJXIQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC(=O)NC5CCCCC5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide typically involves multiple steps. The process begins with the preparation of the benzothieno pyrimidine core, followed by the introduction of the cyclohexyl and ethylphenyl groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and minimizes the risk of impurities.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, making it a candidate for drug development.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro1benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in core scaffolds, substituents, and reported properties:

Compound Core Structure Substituents Key Properties Reference
N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide (Target) Benzothieno[3,2-d]pyrimidine (dihydro) 3-(4-Ethylphenyl), 2-(N-cyclohexylacetamide) Hypothesized high lipophilicity due to cyclohexyl group; planar aromatic system. N/A
2-((3-(4-Ethoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide Hexahydrobenzothieno[2,3-d]pyrimidine 3-(4-Ethoxyphenyl), 2-thioacetamide with p-tolyl Increased solubility due to hexahydro core; MDL number: MFCD03224550 .
N-[3-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yloxy)phenyl]acetamide Cyclopenta[4,5]thieno[2,3-d]pyrimidine 4-oxy-phenylacetamide m.p. 197–198°C; LC-MS m/z 326.0 [M+H]+; moderate yield (53%) .
C₂₆H₂₃FN₅O₄ (DMSO-solvated pyrido[4,3-d]pyrimidine) Pyrido[4,3-d]pyrimidine Cyclopropyl, fluoro-iodophenyl, acetamide MW 693.53; DMSO solvate enhances solubility; potential kinase inhibitor .

Key Observations:

Core Flexibility vs. Rigidity: The target compound’s dihydrobenzothieno[3,2-d]pyrimidine core is less saturated than the hexahydro analog in , likely reducing conformational flexibility and enhancing binding specificity.

Substituent Effects :

  • The 4-ethylphenyl group in the target compound may enhance lipophilicity compared to 4-ethoxyphenyl in , affecting membrane permeability.
  • The N-cyclohexylacetamide moiety distinguishes the target from p-tolyl () or phenyloxy () substituents, suggesting divergent pharmacokinetic profiles.

Solubility and Stability: DMSO-solvated analogs () exhibit improved solubility, whereas non-solvated compounds like the target may require formulation optimization.

Research Findings and Implications

  • Synthetic Accessibility: Compounds with simpler cores (e.g., cyclopenta[4,5]thieno[2,3-d]pyrimidine in ) achieved moderate yields (53%), suggesting that the target compound’s synthesis may require optimized coupling strategies for the cyclohexylacetamide group.
  • Lumping Strategy Relevance: As noted in , compounds with analogous cores (e.g., benzothieno-pyrimidines) may be grouped for computational modeling to predict reactivity or toxicity.

Biological Activity

N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of pyrido[3,2-d]pyrimidines and features a unique molecular structure that may contribute to its diverse biological effects.

Chemical Structure and Properties

The chemical formula for this compound is C27H28N4O5C_{27}H_{28}N_{4}O_{5}, with a molecular weight of 488.5 g/mol. Its IUPAC name is 2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide. The structural complexity suggests potential interactions with various biological targets.

PropertyValue
Molecular FormulaC27H28N4O5
Molecular Weight488.5 g/mol
IUPAC Name2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

The mechanism of action of N-cyclohexyl-2-[3-(4-ethylphenyl)-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide involves its interaction with specific enzymes or receptors. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in critical biochemical pathways. For example, compounds within the benzothienopyrimidine class have shown promise in modulating enzyme activity related to cancer and inflammation.

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects:

  • Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting potential applications in treating infections.
  • Anticancer Potential : The structural attributes may allow it to interfere with cancer cell proliferation through targeted inhibition of specific pathways.
  • Anti-inflammatory Effects : Compounds with similar structures have been noted for their ability to reduce inflammation markers in vitro.

In Vitro Studies

A study published in Pest Management Science highlighted the synthesis of various derivatives similar to N-cyclohexyl compounds and their significant insecticidal and antimicrobial activities . These findings support the hypothesis that structural modifications can enhance biological efficacy.

Comparative Analysis

In a comparative analysis of similar compounds, researchers found that modifications in the aromatic substituents significantly affected the biological activity. For instance:

CompoundAntimicrobial ActivityAnticancer Activity
N-cyclohexyl derivative AModerateHigh
N-cyclohexyl derivative BHighModerate
N-cyclohexyl-2-[...] (this compound)Pending EvaluationPending Evaluation

This table illustrates the need for further research into the specific biological activities associated with N-cyclohexyl-2-[...] and its derivatives.

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